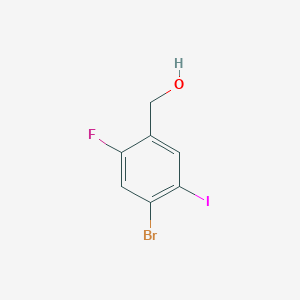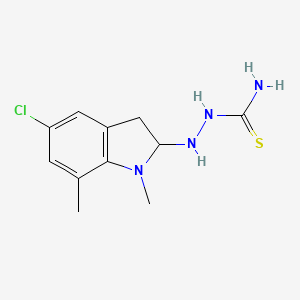
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide is a chemical compound with the molecular formula C11H11ClN4OS and a molecular weight of 282.75.
Preparation Methods
The synthesis of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves several steps. The starting material is typically an indole derivative, which undergoes chlorination and methylation to introduce the chloro and methyl groups at the appropriate positions. The resulting intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, resulting in the death of cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can be compared to other similar compounds, such as:
5,7-Dibromo-3,3-dimethylindolin-2-one: This compound has a similar indole core but with different substituents, leading to different chemical and biological properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiosemicarbazide functional group and have shown similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15ClN4S |
|---|---|
Molecular Weight |
270.78 g/mol |
IUPAC Name |
[(5-chloro-1,7-dimethyl-2,3-dihydroindol-2-yl)amino]thiourea |
InChI |
InChI=1S/C11H15ClN4S/c1-6-3-8(12)4-7-5-9(14-15-11(13)17)16(2)10(6)7/h3-4,9,14H,5H2,1-2H3,(H3,13,15,17) |
InChI Key |
JXQGPMLFKYIPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(C2)NNC(=S)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
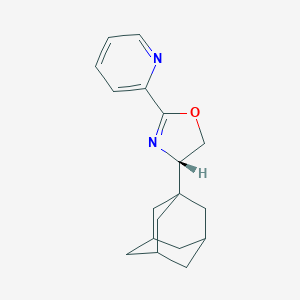
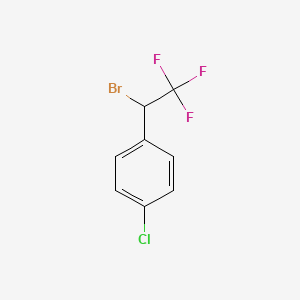
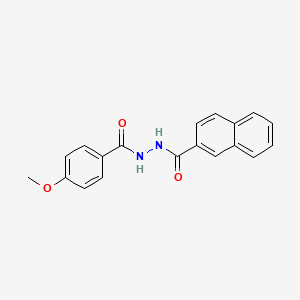
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
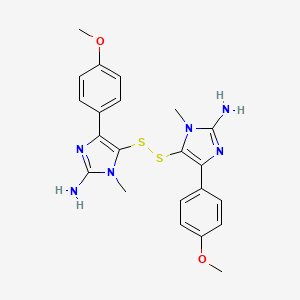
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
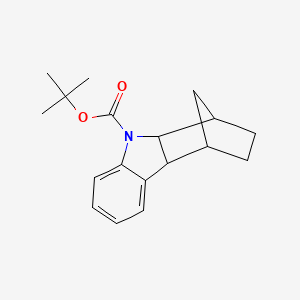
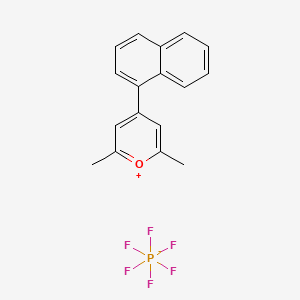
![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
